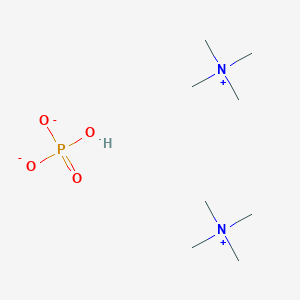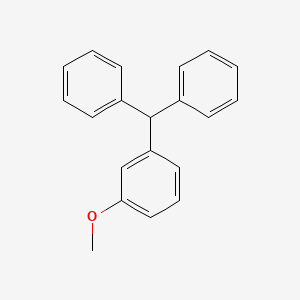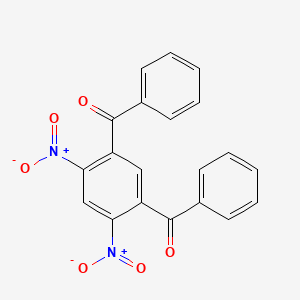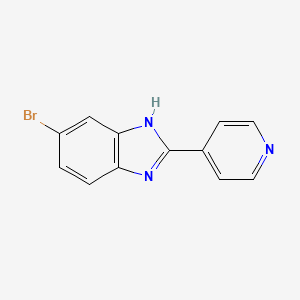
Bis(N,N,N-trimethylmethanaminium) hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE is a quaternary ammonium salt with the chemical formula (CH₃)₄N)₂HPO₄. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a crystalline solid that is highly soluble in water and exhibits interesting chemical behavior due to the presence of both the tetramethylammonium cation and the hydrogen phosphate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE can be synthesized through the reaction of tetramethylammonium hydroxide with phosphoric acid. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization. The reaction can be represented as follows:
2(CH3)4NOH+H3PO4→(CH3)4N)2HPO4+2H2O
Industrial Production Methods
In industrial settings, the production of BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE involves the use of large-scale reactors where tetramethylammonium hydroxide and phosphoric acid are mixed under controlled conditions. The reaction mixture is then subjected to crystallization processes to obtain the pure compound. The purity and yield of the product can be optimized by adjusting the reaction parameters such as temperature, concentration, and pH.
Análisis De Reacciones Químicas
Types of Reactions
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetramethylammonium phosphate.
Reduction: It can be reduced under specific conditions to yield different phosphates.
Substitution: The hydrogen phosphate anion can participate in substitution reactions with other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reactions with halides or other anionic species can be carried out in aqueous or organic solvents.
Major Products Formed
Oxidation: Tetramethylammonium phosphate.
Reduction: Various reduced phosphates.
Substitution: Substituted tetramethylammonium salts.
Aplicaciones Científicas De Investigación
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a catalyst in organic reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The tetramethylammonium cation can interact with negatively charged sites on biomolecules, while the hydrogen phosphate anion can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylammonium Chloride: Similar in structure but with chloride anion instead of hydrogen phosphate.
Tetramethylammonium Hydroxide: Contains hydroxide anion and is used as a strong base.
Tetramethylammonium Sulfate: Contains sulfate anion and is used in ion pair chromatography.
Uniqueness
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE is unique due to the presence of the hydrogen phosphate anion, which imparts specific chemical properties and reactivity. Its ability to participate in hydrogen bonding and coordination chemistry makes it valuable in various applications, distinguishing it from other tetramethylammonium salts.
Propiedades
Número CAS |
63587-25-7 |
|---|---|
Fórmula molecular |
C8H25N2O4P |
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
hydrogen phosphate;tetramethylazanium |
InChI |
InChI=1S/2C4H12N.H3O4P/c3*1-5(2,3)4/h2*1-4H3;(H3,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
NRWCULBPDGBRQD-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)C.C[N+](C)(C)C.OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside](/img/structure/B14114611.png)
![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B14114623.png)
![3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide](/img/structure/B14114628.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14114633.png)
![butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14114636.png)

![6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14114650.png)

![4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol](/img/structure/B14114666.png)
![1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14114675.png)
![Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate](/img/structure/B14114678.png)
![ButanaMide, N-(2-aMinoethyl)-3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-](/img/structure/B14114682.png)
![4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B14114688.png)
